molecular formula C17H16N2O3 B7514834 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B7514834
M. Wt: 296.32 g/mol
InChI Key: GGXVWYFCIWSRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as BMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMBC is a heterocyclic compound that belongs to the benzoxazine family and has a molecular formula of C16H15NO3.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an anticancer agent is not fully understood. However, studies have shown that 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide induces apoptosis in cancer cells by activating the caspase-dependent pathway. 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also shown excellent stability and solubility in various solvents, making it suitable for various experimental conditions.
However, 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has some limitations for lab experiments. It has a low water solubility, which can limit its use in aqueous environments. 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide also has a high melting point, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for the research of 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an anticancer agent. Studies are also needed to investigate the potential of 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an antibacterial and antifungal agent.
In material science, further studies are needed to investigate the properties of polymers synthesized using 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a monomer. Studies are also needed to investigate the potential of 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a flame retardant.
Conclusion
In conclusion, 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a promising compound that has potential applications in various fields, including medicinal chemistry and material science. 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has shown excellent stability and solubility, making it suitable for various experimental conditions. Further studies are needed to fully understand the mechanism of action of 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its potential applications.

Synthesis Methods

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized by a three-step process. The first step involves the preparation of 2-aminobenzoic acid, which is then reacted with methyl chloroformate to form N-methyl-2-aminobenzoic acid methyl ester. The second step involves the cyclization of N-methyl-2-aminobenzoic acid methyl ester with o-phenylenediamine to form 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. The third step involves the purification of the compound using column chromatography.

Scientific Research Applications

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has shown promising results as an anticancer agent. Studies have shown that 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been studied for its potential as an antibacterial and antifungal agent.
In material science, 4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been used as a monomer in the synthesis of polymers. The resulting polymers have shown excellent thermal stability and mechanical properties, making them suitable for various applications, including coatings, adhesives, and composites.

properties

IUPAC Name

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18-16(20)15-11-19(13-9-5-6-10-14(13)22-15)17(21)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXVWYFCIWSRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

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